Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH
Overview
Description
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis and Modifications
The use of Fmoc-protected amino acids, such as Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH, is a cornerstone in solid-phase peptide synthesis (SPPS), offering a way to incorporate specific amino acids into peptides under controlled conditions. Loidl et al. (2009) examined the optimized coupling protocols for the incorporation of cysteine derivatives during Fmoc-SPPS. They focused on minimizing racemization and optimizing conditions for cysteine-containing peptides, highlighting the significance of precise coupling conditions in the synthesis of peptides for pharmaceutical applications Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. (2009).
Analytical Techniques
Analytical techniques benefit from compounds like this compound for labeling and studying amino acids. Han and Chen (2007) developed a novel on-column labeling technique for amino acid enantiomers using Fmoc, followed by chiral capillary electrophoresis (CE), demonstrating its utility in the enantioseparation and analysis of amino acids Han, Y., & Chen, Y. (2007).
Drug Delivery Systems
This compound and its derivatives have potential applications in drug delivery systems. White, Plieger, and Harding (2010) explored the synthesis of bifunctional peptide derivatives based on a β-cyclodextrin core, highlighting the versatility of Fmoc-SPPS in attaching peptides to cyclodextrin for drug transport and release White, R., Plieger, P. G., & Harding, D. R. K. (2010).
Self-Assembly and Nanostructures
The capability of Fmoc-protected amino acids to self-assemble into nanostructures offers innovative approaches for creating biomaterials. Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, emphasizing the role of Fmoc-decorated self-assembling blocks in developing antibacterial materials and their incorporation into resin-based composites for biomedical applications Schnaider, L. et al. (2019).
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQSXNJYTWZIQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CSC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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